2-Bromo-1-(2-fluoro-5-nitrophenyl)ethanone
Description
Chemical Structure: 2-Bromo-1-(2-fluoro-5-nitrophenyl)ethanone (C₈H₅BrFNO₃) is a brominated acetophenone derivative featuring a fluorine atom at the 2-position and a nitro group at the 5-position on the aromatic ring. Its molecular weight is 262.03 g/mol.
Synthesis: The compound is synthesized via bromination of 1-(2-fluoro-5-nitrophenyl)ethanone using phenyl trimethyl ammonium tribromide in dichloromethane at 0–5°C, followed by warming to room temperature . This method offers controlled bromination, avoiding the use of hazardous elemental bromine (Br₂) commonly employed in analogous syntheses .
Applications:
It serves as a key intermediate in pharmaceutical synthesis, particularly for constructing imidazo[1,2-a]pyridine derivatives via reactions with amines .
Properties
Molecular Formula |
C8H5BrFNO3 |
|---|---|
Molecular Weight |
262.03 g/mol |
IUPAC Name |
2-bromo-1-(2-fluoro-5-nitrophenyl)ethanone |
InChI |
InChI=1S/C8H5BrFNO3/c9-4-8(12)6-3-5(11(13)14)1-2-7(6)10/h1-3H,4H2 |
InChI Key |
IFXNZSUZPBQTBC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(=O)CBr)F |
Origin of Product |
United States |
Preparation Methods
Starting Material Preparation
The immediate precursor, 1-(2-fluoro-5-nitrophenyl)ethanone, is synthesized by nitration of 1-(2-fluorophenyl)ethanone under controlled acidic conditions.
- Nitration Conditions: A mixture of concentrated sulfuric acid and nitric acid is used at low temperatures (-5 to -10 °C) for approximately 10 minutes to introduce the nitro group at the 5-position of the fluorophenyl ring.
- Yield: The nitration step yields the nitroacetophenone derivative in approximately 83% yield as a pale yellow solid.
Bromination Reaction
The key step to obtain 2-bromo-1-(2-fluoro-5-nitrophenyl)ethanone involves bromination at the alpha position of the ketone.
- Reagents: Phenyl trimethyl ammonium tribromide (PTAT) is used as the brominating agent.
- Solvent: Dichloromethane (DCM).
- Temperature: The reaction is initiated at 0 to -5 °C and then allowed to warm to room temperature.
- Procedure: The brominating agent is added in three portions over 10 minutes intervals, with stirring continued for 2 hours at room temperature.
- Workup: The reaction mixture is quenched with ice-cold water, followed by washing with sodium bicarbonate and brine solutions.
- Isolation: The product is precipitated by dissolving in methanol and cooling to -15 to -20 °C, then filtered and dried.
- Yield and Characterization: The brominated product is obtained in about 50% yield as an off-white solid. Characterization includes IR (notable peaks at 1697 cm⁻¹ for C=O, 1346 cm⁻¹ for nitro group), ¹H-NMR, and LC-MS with m/z 262.
Synthetic Scheme Summary
| Step | Reaction Type | Starting Material | Reagents/Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Nitration | 1-(2-fluorophenyl)ethanone | H₂SO₄/HNO₃, -5 to -10 °C, 10 min | 1-(2-fluoro-5-nitrophenyl)ethanone | 83 | Controlled low temperature nitration |
| 2 | Alpha-bromination | 1-(2-fluoro-5-nitrophenyl)ethanone | PTAT, DCM, 0 to RT, 2 h | This compound | 50 | Bromination at alpha position to ketone |
Analytical and Characterization Data
The key compound this compound is characterized by:
- Infrared Spectroscopy (IR): Characteristic absorption bands for aromatic C-H (~3080 cm⁻¹), carbonyl C=O (~1697 cm⁻¹), nitro group (~1346 cm⁻¹), and halogen (~597 cm⁻¹).
- Nuclear Magnetic Resonance (¹H-NMR): Aromatic proton signals consistent with substitution pattern; singlet for methylene protons adjacent to bromine (~2.10 ppm).
- Mass Spectrometry (LC-MS): Molecular ion peak at m/z 262 corresponding to the brominated nitrofluoroacetophenone.
Summary of Research Outcomes and Practical Considerations
- The bromination step using phenyl trimethyl ammonium tribromide is effective but yields are moderate (~50%), indicating possible side reactions or incomplete conversion.
- Low temperature control during nitration and bromination is critical to avoid overreaction or decomposition.
- The synthetic route allows for subsequent cyclization reactions to form heterocyclic derivatives, demonstrating the versatility of this compound as a synthetic intermediate.
- The starting materials such as 1-(2-fluorophenyl)ethanone are commercially available and nitration is a straightforward electrophilic aromatic substitution.
- Handling of brominating agents and strong acids requires appropriate safety measures and reaction monitoring.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(2-fluoro-5-nitrophenyl)ethanone can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Nucleophilic Substitution: Formation of substituted ethanones.
Reduction: Formation of 2-amino-1-(2-fluoro-5-nitrophenyl)ethanone.
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Scientific Research Applications
2-Bromo-1-(2-fluoro-5-nitrophenyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a pharmacophore in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(2-fluoro-5-nitrophenyl)ethanone involves its interaction with various molecular targets. The bromine atom can act as a leaving group in nucleophilic substitution reactions, while the nitro and fluoro groups can influence the compound’s reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to changes in their activity or function.
Comparison with Similar Compounds
Substituent Position and Functional Group Variations
The compound’s properties are influenced by the positions of fluorine, nitro, and other substituents. Below is a comparative analysis:
Reactivity and Electronic Effects
- Nitro Group (Electron-Withdrawing) : The 5-nitro group in the target compound enhances electrophilicity at the ketone carbon, facilitating nucleophilic substitutions (e.g., reactions with amines in imidazo[1,2-a]pyridine synthesis) .
- Fluorine vs. Hydroxyl/Methoxy: Fluorine’s electron-withdrawing nature increases ring stability and directs electrophilic attacks. Hydroxyl groups (e.g., in 2-Bromo-1-(2-hydroxy-5-nitrophenyl)ethanone) may participate in hydrogen bonding, affecting solubility and crystallization . Methoxy groups (e.g., in 2-Bromo-1-(5-fluoro-2-methoxyphenyl)ethanone) are less reactive than hydroxyl groups, altering metabolic stability in drug design .
Physical Properties
- Methoxy-substituted derivatives (e.g., 2-Bromo-1-(5-fluoro-2-methoxyphenyl)ethanone) likely have lower melting points due to reduced intermolecular hydrogen bonding .
Biological Activity
2-Bromo-1-(2-fluoro-5-nitrophenyl)ethanone is a compound of increasing interest in medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in drug design, and relevant research findings.
- Molecular Formula : C8H6BrFNO3
- Molecular Weight : 232.04 g/mol
- CAS Number : 1427447-05-9
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the bromine and nitro groups enhances its reactivity and binding affinity, making it a candidate for pharmacological applications. The compound has shown potential in:
- Enzyme inhibition : It may inhibit specific enzymes involved in disease pathways.
- Receptor modulation : The compound could interact with receptors, influencing cellular responses.
Anticancer Activity
Research indicates that derivatives of brominated compounds exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can induce apoptosis in cancer cells by disrupting cellular signaling pathways. The specific activity of this compound is still under investigation, but its structural analogs have demonstrated IC50 values in the low micromolar range against various cancer cell lines .
Antimicrobial Properties
Fluorinated compounds often display enhanced antimicrobial activity. Similar compounds have been tested against Gram-positive and Gram-negative bacteria, showing promising results. The nitro group is particularly noted for its role in enhancing antibacterial efficacy .
Case Studies
- Antitumor Activity
- Antimicrobial Efficacy
Research Findings Summary Table
Q & A
Q. Q1. What are the standard synthetic routes for preparing 2-bromo-1-(2-fluoro-5-nitrophenyl)ethanone, and how are intermediates characterized?
Methodological Answer: A common synthesis involves bromination of 1-(2-fluoro-5-nitrophenyl)ethanone using bromine or brominating agents in ethanol under reflux. For example, this compound was synthesized by reacting 3-bromopyridine-2-amine with the ethanone precursor in ethanol at 80°C for 3 hours, yielding 54% after crystallization . Key intermediates are characterized via LC-MS, TLC, and H/C NMR to confirm purity and structural integrity. Reaction progress is monitored using TLC with ethyl acetate/hexane solvent systems .
Advanced Method Optimization
Q. Q2. How can reaction conditions be optimized to improve yields in the synthesis of this compound?
Methodological Answer: Yield optimization requires careful control of temperature, solvent polarity, and stoichiometry. For instance, nitration of the phenyl ring using concentrated at –5 to –10°C improves regioselectivity for the 5-nitro position . Solvent choice (e.g., ethanol vs. DMF) impacts reaction kinetics and byproduct formation. Post-reaction workup, such as quenching in ice-cold water and vacuum drying, enhances crystallinity and purity .
Structural and Reactivity Analysis
Q. Q3. How do substituents (fluoro, nitro, bromo) on the phenyl ring influence the compound’s reactivity in cross-coupling reactions?
Methodological Answer: The electron-withdrawing nitro and fluoro groups activate the phenyl ring toward nucleophilic aromatic substitution, while the bromo group serves as a leaving site. Computational studies (DFT) or Hammett plots can quantify substituent effects. For example, the nitro group at the 5-position directs electrophilic attacks to the 2- and 4-positions, enabling regioselective functionalization . Comparative studies with analogs (e.g., chloro or methoxy substituents) reveal lower reactivity due to steric or electronic differences .
Crystallographic Refinement Challenges
Q. Q4. What challenges arise in crystallographic refinement of this compound, and how are they addressed?
Methodological Answer: Crystallographic refinement using SHELXL may face issues with disordered bromine or nitro groups due to their high electron density. Strategies include:
- Applying anisotropic displacement parameters for heavy atoms.
- Using restraints for overlapping thermal parameters.
- Validating hydrogen bonding networks via OLEX2 or PLATON.
High-resolution data (≤ 0.8 Å) and twin refinement (via TWIN/BASF commands in SHELXL) are critical for resolving pseudo-symmetry in nitro-substituted aromatic systems .
Contradictory Yield Data in Literature
Q. Q5. How can researchers reconcile discrepancies in reported yields (e.g., 54% vs. 83%) for similar synthetic steps?
Methodological Answer: Yield variations often stem from differences in:
- Purification methods : Column chromatography vs. recrystallization.
- Catalyst/stoichiometry : Use of NaHCO₃ vs. stronger bases (e.g., K₂CO₃).
- Reaction scale : Milligram-scale reactions may have lower yields due to handling losses.
Systematic replication under controlled conditions (e.g., inert atmosphere, calibrated equipment) and reporting detailed procedural notes (e.g., solvent grade, drying time) are essential for reproducibility .
Analytical Techniques for Stability Assessment
Q. Q6. Which analytical methods are most effective for evaluating the thermal stability of this compound?
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Measures decomposition onset temperatures (typically >200°C for nitroaromatics).
- Differential Scanning Calorimetry (DSC) : Identifies phase transitions and exothermic/endothermic events.
- Accelerated Rate Calorimetry (ARC) : Assesses stability under adiabatic conditions for safety profiling.
For this compound, DSC data may reveal melting points (~80–85°C) and decomposition pathways influenced by nitro group lability .
Biological Activity Profiling
Q. Q7. What methodologies are used to assess the biological activity of this compound, particularly its interaction with enzyme targets?
Methodological Answer:
- In vitro enzyme assays : Measure IC₅₀ values against kinases or oxidoreductases using fluorescence/absorbance-based readouts.
- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding modes to active sites (e.g., nitro group interactions with catalytic residues).
- SAR studies : Compare bioactivity of analogs (e.g., replacing bromo with chloro) to identify critical substituents. Early studies on imidazo[1,2-a]pyridine derivatives show potential anticancer activity via kinase inhibition .
Handling Hazardous Byproducts
Q. Q8. What safety protocols mitigate risks from toxic byproducts (e.g., HBr, NOx) during synthesis?
Methodological Answer:
- Ventilation : Use fume hoods with >0.5 m/s face velocity.
- Scrubbing systems : Neutralize acidic gases (HBr) with NaOH scrubbers.
- PPE : Wear acid-resistant gloves (e.g., nitrile) and self-contained breathing apparatus (SCBA) during scale-up.
Post-reaction, collect aqueous waste separately and avoid drain disposal per EPA guidelines .
Regulatory Compliance Without Safety Data
Q. Q9. How can researchers navigate regulatory requirements given the lack of comprehensive safety assessments for this compound?
Methodological Answer:
- Apply precautionary principles : Assume toxicity based on structural analogs (e.g., nitroaromatics as sensitizers).
- Follow GHS/CLP guidelines : Classify as Acute Tox. 4 (H302) and Skin Irrit. 2 (H315) pending data.
- Documentation : Maintain SDS with hazard codes (e.g., EUH071: Corrosive to respiratory tract) and emergency contacts .
Computational Modeling for Reaction Design
Q. Q10. How can DFT or MD simulations guide the design of derivatives with enhanced properties?
Methodological Answer:
- DFT calculations : Optimize transition states for bromine displacement reactions (e.g., Suzuki-Miyaura coupling).
- Molecular Dynamics (MD) : Simulate solvation effects in DMF/water mixtures to predict solubility.
- ADMET prediction : Tools like SwissADME estimate bioavailability and metabolic stability for drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
